molecular formula C12H10ClNO4 B11810408 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11810408
M. Wt: 267.66 g/mol
InChI Key: UGZOZTVKQKHMON-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline core.

    Chlorination: Introduction of the chlorine atom at the 5-position.

    Methoxylation: Introduction of the methoxy group at the 8-position.

    Methylation: Introduction of the methyl group at the 1-position.

    Oxidation: Formation of the 4-oxo group.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

These steps involve various reagents and catalysts, such as chlorinating agents, methoxylating agents, methylating agents, and oxidizing agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Nucleophiles such as amines, thiols.

    Hydrolyzing Agents: Aqueous acids or bases.

Major Products

    Oxidized Derivatives: Various quinoline N-oxides.

    Reduced Derivatives: Hydroxyquinolines.

    Substituted Derivatives: Aminoquinolines, thioquinolines.

    Carboxylate Salts: Sodium or potassium salts of the carboxylic acid.

Scientific Research Applications

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antibacterial agent in the treatment of infections.

    Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Norfloxacin: Another fluoroquinolone with similar antibacterial activity.

    Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.

Uniqueness

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones. Its methoxy group at the 8-position and chlorine atom at the 5-position are not commonly found in other quinolones, potentially leading to different interactions with bacterial enzymes and resistance profiles.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17)

InChI Key

UGZOZTVKQKHMON-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O

Origin of Product

United States

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